tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H16N2O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 5-hydroxy-2-methoxypyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-methoxypyridine.
Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl carbamate group.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors to handle larger volumes of reactants.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often use halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a similar structure but with a bromine atom instead of a hydroxyl group.
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: Lacks the hydroxyl group present in tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-5-7(14)6-12-9(8)16-4/h5-6,14H,1-4H3,(H,13,15) |
InChI Key |
FLWIHBJDFXSSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)OC |
Origin of Product |
United States |
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